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Compound of Interest

Compound Name: Pirifibrate

Cat. No.: B1209418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, and pharmacological actions of Pirifibrate. The information is
curated for professionals in research and drug development, with a focus on quantitative data,
experimental methodologies, and the underlying signaling pathways.

Chemical Identity and Structure

Pirifibrate is a fibrate class lipid-lowering agent.[1] Its chemical identity is defined by several
key identifiers and structural features.

Chemical Structure:

The molecular structure of Pirifibrate is characterized by a 2-(4-chlorophenoxy)-2-
methylpropanoate moiety linked to a pyridinylmethyl group.

Table 1: Chemical Identifiers for Pirifibrate
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Identifier Value Source

[6-(hydroxymethyl)-2-

ridinyllmethyl 2-(4-
IUPAC Name by VI Y12 PubChem[1]
chlorophenoxy)-2-

methylpropanoate
CAS Number 55285-45-5 PubChem[1]
Molecular Formula C17H18CINOa PubChem[1]
CC(C)
SMILES (OC1=CC=C(Cl)C=C1)C(=0)O  PubChem

CC2=NC(C0)=CC=C2

INChl=1S/C17H18CINO4/c1-
17(2,23-15-8-6-12(18)7-9-

InChl 15)16(21)22-11-14-5-3-4- PubChem[1]
13(10-20)19-14/h3-9,20H,10-
11H2,1-2H3

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its formulation,
pharmacokinetics, and pharmacodynamics. While extensive experimental data for Pirifibrate is
not readily available in the public domain, computed properties provide valuable insights.

Table 2: Physicochemical Properties of Pirifibrate
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Property Value Type Source
Molecular Weight 335.8 g/mol Computed PubChem
Melting Point Data not available

Boiling Point Data not available

Water Solubility Data not available

logP 2.6 Computed PubChem
Topological Polar

Surface Area 68.7 A2 Computed PubChem
Rotatable Bond Count 7 Computed PubChem

Pharmacological Properties and Mechanism of
Action

Pirifibrate, like other fibrates, exerts its lipid-lowering effects primarily through the activation of
Peroxisome Proliferator-Activated Receptor alpha (PPARQ). PPARa is a ligand-activated
transcription factor that plays a crucial role in the regulation of lipid and lipoprotein metabolism.

Upon activation by a ligand such as Pirifibrate, PPARa forms a heterodimer with the Retinoid
X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome
Proliferator Response Elements (PPRES) in the promoter region of target genes, thereby
modulating their transcription.

The key pharmacological effects resulting from PPARa activation include:

 Increased Lipolysis and Fatty Acid Oxidation: Upregulation of genes encoding for lipoprotein
lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and enzymes involved in fatty
acid uptake and beta-oxidation in the liver and muscle.

e Reduced VLDL Production: Decreased expression of apolipoprotein C-11l (ApoC-IIl), an
inhibitor of LPL, and reduced hepatic synthesis of triglycerides, leading to lower production of
Very Low-Density Lipoprotein (VLDL).
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» Increased HDL Cholesterol: Increased expression of apolipoprotein A-I (ApoA-I) and
apolipoprotein A-11 (ApoA-I11), the major protein components of High-Density Lipoprotein
(HDL).

Signaling Pathway

The activation of PPARa by Pirifibrate initiates a cascade of transcriptional events that
ultimately lead to the modulation of lipid metabolism.

Figure 1: PPARa Signaling Pathway Activated by Pirifibrate.

Experimental Protocols

Detailed experimental protocols specific to Pirifibrate are not widely published. However, the
following outlines a general methodology for evaluating the activity of a PPARa agonist, which
would be applicable to Pirifibrate.

In Vitro PPARa Transactivation Assay

This assay determines the ability of a compound to activate the PPARa receptor and induce
the transcription of a reporter gene.

Objective: To quantify the dose-dependent activation of human PPARa by a test compound.
Materials:

o HEK293T cells (or other suitable cell line)

» Expression plasmid for a chimeric human PPARa-Gal4 receptor

o Reporter plasmid containing a Gal4 upstream activating sequence (UAS) driving a luciferase
gene (pGL4.35)

e Cell culture medium and supplements
» Transfection reagent

o Test compound (e.g., Pirifibrate) and positive control (e.g., Fenofibric acid)
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o 96-well cell culture plates
o Luciferase assay reagent
Methodology:
e Cell Culture and Transfection:
o Culture HEK293T cells in appropriate medium.

o Co-transfect the cells with the PPARa-Gal4 expression plasmid and the pGL4.35
luciferase reporter plasmid using a suitable transfection reagent.

o Cell Seeding:

o Following transfection, seed the cells into 96-well plates at a density of approximately 3 x
104 cells per well.

o Allow the cells to adhere and recover for 24 hours.
e Compound Treatment:
o Prepare serial dilutions of the test compound and the positive control.

o Treat the transfected cells with the various concentrations of the compounds. Include a
vehicle control (e.g., DMSO).

 Incubation:
o Incubate the plates for 18-24 hours at 37°C in a CO:z incubator.
e Luciferase Assay:

o Lyse the cells and measure the luciferase activity using a luminometer according to the
manufacturer's instructions for the luciferase assay reagent.

o Data Analysis:

o Normalize the luciferase activity to a control for cell viability if necessary.
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o Plot the dose-response curve and calculate the ECso value for the test compound.

(l. Culture HEK293T Cells)

2. Co-transfect with
PPARo-Gal4 and
Luciferase Reporter Plasmids

3. Seed Transfected Cells
into 96-well Plates
4. Treat Cells with
Test Compound (Pirifibrate)
and Controls
5. Incubate for 18-24 hours)
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Figure 2: General Workflow for a PPARa Transactivation Assay.

Conclusion

Pirifibrate is a fibrate drug that functions as a PPARa agonist, thereby modulating lipid
metabolism to reduce triglyceride levels and increase HDL cholesterol. While specific
experimental data on its physicochemical properties are limited, its chemical structure and
computed properties provide a solid foundation for further research and development. The
methodologies outlined in this guide for assessing PPARa activation are standard in the field
and can be readily applied to the characterization of Pirifibrate and other novel fibrate
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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